BenchChemオンラインストアへようこそ!

Letosteine

Mucolytic Clinical Trial Respiratory Disease

Letosteine (prodrug cyclic cysteine derivative) requires metabolic activation for ROS scavenging—mechanistically distinct from NAC and MESNA. Clinically non-inferior to ambroxol (95.58% vs. 95.69% effectiveness) and equivalent to S-carboxymethylcysteine (50 mg t.i.d. ≈ 750 mg t.i.d.). Matched AE profiles to ambroxol (P>0.05) eliminate safety monitoring burden. Post-hydrolysis ROS IC50: H₂O₂ 200 µM, HOCl 15 µM, •OH 350 µM. Select letosteine as a validated positive control for mucolytic RCTs and prodrug-mediated antioxidant research.

Molecular Formula C10H17NO4S2
Molecular Weight 279.4 g/mol
CAS No. 53943-88-7
Cat. No. B1208473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLetosteine
CAS53943-88-7
SynonymsBroluidan
letosteine
Viscotiol
Molecular FormulaC10H17NO4S2
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CSCCC1NC(CS1)C(=O)O
InChIInChI=1S/C10H17NO4S2/c1-2-15-9(12)6-16-4-3-8-11-7(5-17-8)10(13)14/h7-8,11H,2-6H2,1H3,(H,13,14)
InChIKeyIKOCLISPVJZJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: Letosteine (CAS 53943-88-7) as a Clinically Validated Mucolytic with Documented Comparator Equivalence


Letosteine (CAS 53943-88-7) is a cyclic cysteine-derivative mucolytic agent classified under ATC code R05CB09, indicated for the treatment of chronic bronchopneumopathies and acute or chronic respiratory diseases characterized by sputum thickening and expectoration difficulty [1]. The compound is orally active and has been evaluated in multiple controlled clinical trials against established comparators, providing a quantitative basis for procurement decisions in both clinical and research settings [2].

Why Letosteine Is Not Interchangeable: Evidence-Based Distinctions from Carbocisteine, Ambroxol, and N-Acetylcysteine


Despite being grouped within the same mucolytic class, letosteine exhibits distinct structural, pharmacokinetic, and functional properties that preclude direct substitution with in-class alternatives such as carbocisteine, ambroxol hydrochloride, or N-acetylcysteine. Letosteine is a blocked-thiol cyclic cysteine derivative that requires metabolic activation to liberate free sulfhydryl groups, conferring a prodrug-like antioxidant capacity that differs mechanistically from the direct free-thiol activity of N-acetylcysteine and MESNA [1]. In contrast to the benzylamine-derived ambroxol, which lacks intrinsic antioxidant properties, letosteine demonstrates quantifiable reactive oxygen species scavenging comparable to free-thiol drugs only after alkaline hydrolysis, establishing a unique activation-dependent profile [2]. Procurement decisions must therefore be guided by direct comparative data rather than class-level assumptions.

Quantitative Comparator Evidence: Letosteine (CAS 53943-88-7) Versus Ambroxol, Carbocisteine, and N-Acetylcysteine


Clinical Efficacy Equivalence to Ambroxol Hydrochloride: Multicenter Randomized Controlled Trial Data

In a multicenter, randomized, double-masked, double-dummy, positive-drug parallel controlled trial (n=240), letosteine (50 mg t.i.d.) demonstrated total effectiveness rates of 95.58% compared to 95.69% for ambroxol hydrochloride (30 mg t.i.d.), with total improvement rates of 99.12% versus 99.14%, respectively [1]. No significant differences were observed in any primary or secondary outcomes (all P-values > 0.05), establishing statistical non-inferiority between the two agents for the treatment of sputum thickening and expectoration difficulty due to acute or chronic respiratory diseases .

Mucolytic Clinical Trial Respiratory Disease

Clinical Equivalence to S-Carboxymethylcysteine (Carbocisteine) in Chronic Obstructive Lung Disease

A controlled double-blind clinical trial (n=47) comparing letosteine to S-carboxymethylcysteine in hospitalized patients with chronic obstructive lung disease found no significant difference between treatment groups regarding changes in respiratory symptoms or sputum characteristics [1]. Letosteine at 50 mg t.i.d. appeared equivalent to S-carboxymethylcysteine at 750 mg t.i.d. in this adult population, providing a quantitative benchmark for dose-normalized comparative efficacy [2].

Mucolytic COPD Chronic Bronchitis

Oral Bioavailability and Pharmacokinetic Linearity: Absence of Accumulation After Repeated Dosing

A pharmacokinetic study in six healthy male volunteers administered a single 50 mg oral dose of 14C-letosteine demonstrated approximately 90% urinary recovery of the administered radioactivity, indicating high oral absorption [1]. Elimination was biphasic with half-lives of approximately 1 and 4 hours in blood and plasma . Critically, no significant differences were observed between single-dose and steady-state pharmacokinetic parameters (Cmax, Tmax, AUC, Ae urine, Ae CO2), confirming that repeated dosing does not alter absorption, distribution, metabolism, or elimination [2].

Pharmacokinetics Absorption Steady-State

Antioxidant Capacity: ROS Scavenging Comparable to Free-Thiol Drugs After Activation

In a cell-free in vitro system, letosteine reduced hydrogen peroxide, hypochlorous acid, and hydroxyl radical concentrations by 50% at concentrations of 200 μmol/L, 15 μmol/L, and 350 μmol/L, respectively, but only after alkaline hydrolysis to liberate free sulfhydryl groups [1]. This prodrug-like activation mechanism produces ROS scavenging activity comparable to the free-thiol drugs N-acetylcysteine and MESNA, which exhibit direct antioxidant effects without requiring prior metabolic conversion [2].

Antioxidant ROS Scavenging Oxidative Stress

Safety Profile: Gastrointestinal Tolerability Comparable to Ambroxol with Low Adverse Event Incidence

In the multicenter randomized controlled trial comparing letosteine (n=113) and ambroxol hydrochloride (n=116), both agents demonstrated equivalent safety profiles with no significant differences in adverse event rates [1]. Reported side effects are predominantly mild and gastrointestinal in nature, including nausea, vomiting, diarrhea, and abdominal pain, which are generally self-limiting and resolve with continued therapy [2]. Long-term use is supported by a tolerability profile comparable to the widely prescribed ambroxol hydrochloride [3].

Safety Adverse Events Tolerability

High-Value Application Scenarios for Letosteine Based on Comparator-Established Evidence


Clinical Trial Comparator Arm for Novel Mucolytic Agents

Given its established non-inferiority to both ambroxol hydrochloride (95.58% vs 95.69% effectiveness) and S-carboxymethylcysteine (50 mg t.i.d. equivalent to 750 mg t.i.d.), letosteine serves as a validated positive control for randomized controlled trials evaluating new mucolytic or expectorant candidates in acute and chronic respiratory diseases [1][2]. Its documented equivalence across two comparator classes provides a robust benchmark for regulatory submissions requiring demonstration of non-inferiority or superiority.

Procurement for Formularies Requiring Mucolytics with Documented Safety Equivalence

The head-to-head safety data confirming equivalent adverse event profiles to ambroxol hydrochloride (P > 0.05 for all safety outcomes) enables formulary managers to substitute letosteine without introducing additional safety monitoring burdens [1]. The mild, predominantly gastrointestinal adverse event profile—limited to nausea, vomiting, diarrhea, and abdominal pain—is well-characterized and comparable to the class standard, supporting inclusion in hospital and outpatient formularies where safety consistency is paramount [2].

Oxidative Stress Research in Pulmonary Disease Models

The demonstrated ROS-scavenging capacity after alkaline hydrolysis—with IC50 values of 200 μmol/L for hydrogen peroxide, 15 μmol/L for hypochlorous acid, and 350 μmol/L for hydroxyl radical—positions letosteine as a unique tool compound for investigating prodrug-mediated antioxidant interventions in neutrophil-mediated pulmonary tissue injury [1]. Its activation-dependent mechanism, requiring liberation of blocked sulfhydryl groups, distinguishes it from direct free-thiol antioxidants (N-acetylcysteine, MESNA) and enables study of site-specific antioxidant delivery strategies in chronic bronchitis, COPD, and emphysema models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Letosteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.